
6-Aminomethylquinoline
Overview
Description
6-Aminomethylquinoline (CAS: 99071-54-2) is a quinoline derivative with an aminomethyl (–CH2NH2) substituent at the 6-position. Its molecular formula is C10H10N2, and it has a molecular weight of 158.20 g/mol . Its structure combines the aromatic quinoline core with a flexible aminomethyl group, enabling diverse reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Aminomethylquinoline can be synthesized through several methods. One common approach involves the reaction of 6-chloromethylquinoline with ammonia or an amine under controlled conditions. Another method includes the reduction of 6-nitroquinoline using hydrogen in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Aminomethylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
6-Aminomethylquinoline has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown effectiveness against HepG2 and MDA-MB-231 cells, highlighting their potential as therapeutic agents in cancer treatment .
Antimicrobial Properties
The compound is also recognized for its antimicrobial activity. Studies have demonstrated that this compound derivatives possess significant antibacterial effects against a range of pathogens, making them candidates for the development of new antibiotics .
Neuroprotective Effects
Recent investigations have suggested that this compound may offer neuroprotective benefits. It has been linked to the modulation of cellular pathways associated with neurodegenerative diseases, suggesting its role in protecting neuronal cells from oxidative stress and apoptosis .
Materials Science
Corrosion Inhibition
In the field of materials science, this compound is being explored as an organic corrosion inhibitor. Its ability to form protective films on metal surfaces makes it valuable for industrial applications where metal protection is crucial. Studies have shown that it effectively reduces corrosion rates in acidic environments, which is particularly beneficial in industries such as construction and automotive manufacturing .
Nanotechnology Applications
The compound's unique chemical structure allows for its incorporation into nanomaterials, enhancing their properties for biomedical applications. For example, this compound can be used to create nanoparticles that improve drug delivery systems and biosensing technologies .
Environmental Science
Pollution Mitigation
Research indicates that this compound can be utilized in environmental applications, particularly in the remediation of contaminated sites. Its chemical properties allow it to interact with pollutants, facilitating their breakdown or removal from the environment .
Bioactive Compound Research
As part of broader studies on bioactive compounds from natural sources, this compound has been investigated for its potential health benefits and environmental interactions. This includes exploring its role in plant defense mechanisms and its effects on soil health .
Case Studies
Mechanism of Action
The mechanism of action of 6-Aminomethylquinoline and its derivatives involves interaction with specific molecular targets. For instance, in antimalarial applications, it interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme molecules . This mechanism is similar to that of other quinoline-based antimalarial drugs .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Physicochemical Properties
The table below compares 6-Aminomethylquinoline with structurally related quinoline compounds:
*Inferred from structural analogy to aminoquinolines.
Key Observations:
- Substituent Effects: The aminomethyl group in this compound enhances its nucleophilicity compared to 6-Aminoquinoline, enabling easier functionalization. In contrast, 6-Carbanilidoquinoline (carbamide substituent) exhibits higher melting points (208°C) due to hydrogen bonding .
- Molecular Weight: Compounds like 6-Amino-2-methylquinoline share the same molecular weight as this compound but differ in substituent position and polarity .
- Solubility: 6-Aminoquinoline hydrochloride (CAS: 580-15-4) shows higher water solubility due to its ionic nature, whereas this compound is likely more soluble in organic solvents .
Biological Activity
6-Aminomethylquinoline, a derivative of quinoline with the molecular formula C10H10N2, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound serves as a precursor for various bioactive molecules and has potential therapeutic applications, including antimalarial and antimicrobial properties.
This compound can be synthesized through multiple methods. Common approaches include:
- Reaction of 6-chloromethylquinoline with ammonia or amines : This method allows for the formation of the aminomethyl group under controlled conditions.
- Reduction of 6-nitroquinoline : Utilizing hydrogen in the presence of catalysts like palladium on carbon facilitates the conversion to this compound.
The compound's structure is characterized by a quinoline backbone, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, in antimalarial applications, it interferes with the digestion of hemoglobin in malaria parasites, leading to the accumulation of toxic heme molecules. This mechanism is critical in developing new treatments against resistant strains of Plasmodium falciparum.
Antimalarial Activity
Recent studies have highlighted the efficacy of this compound derivatives against P. falciparum. For example:
- In vitro Studies : Several novel quinoline-piperidine conjugates were synthesized, demonstrating potent antiplasmodium activity in the nanomolar range against both chloroquine-sensitive and resistant strains. Notably, five derivatives exhibited significant activity without cytotoxic effects at maximum tested concentrations .
Compound | IC50 (CQ-sensitive) | IC50 (CQ-resistant) |
---|---|---|
Compound A | 4.73 µM | 15.25 µM |
Compound B | 3.58 µM | 4.85 µM |
This table summarizes the potency of selected compounds derived from this compound against malaria.
Antimicrobial Activity
Research has also indicated that certain quinoline derivatives exhibit antimicrobial properties. For instance, studies have shown that modifications at specific positions on the quinoline ring can enhance activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that substituents at the C-7 position significantly influence antimicrobial potency .
Case Studies
- Antimalarial Research : A study synthesized a series of aminoquinoline derivatives and evaluated their activity against P. falciparum. The results indicated that modifications to the amino group improved efficacy against resistant strains, highlighting the potential for developing new antimalarial agents .
- Antimicrobial Studies : Another investigation focused on substituted quinolines' ability to disrupt bacterial membranes, demonstrating minimal toxicity to mammalian cells while effectively targeting pathogens .
Q & A
Q. What are the primary synthetic routes for 6-Aminomethylquinoline, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a reaction between trifluoromethanesulfonic acid derivatives and 2-(aminomethyl)quinoline in 1,2-dimethoxyethane (DME) under reflux conditions yields functionalized nicotinonitrile derivatives . Another strategy employs carbonyl compounds and 2-aminoarylketones, leveraging Friedländer or Pfitzinger reactions to construct the quinoline core . Key factors affecting yield include solvent polarity (e.g., DME enhances solubility of intermediates), temperature control (reflux vs. ambient), and stoichiometric ratios of reagents. Optimization requires iterative testing of these parameters via HPLC or TLC monitoring .
Q. Which analytical techniques are most effective for characterizing this compound derivatives?
Basic Research Focus
Structural elucidation relies on:
- Single-crystal X-ray diffraction : Resolves bond lengths and angles, as demonstrated for quinoline N-oxides (mean C–C bond precision: 0.004 Å, R factor: 0.058) .
- NMR spectroscopy : Distinguishes substituent positions (e.g., ¹H NMR δ 8.2–8.5 ppm for quinoline protons; ¹³C NMR identifies nitrile or carboxylic groups) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 202.21 for 6-Amino-2-methylquinoline-4-carboxylic acid) .
Advanced characterization may involve DFT calculations to predict electronic properties or IR spectroscopy for functional group validation .
Q. How does the electronic nature of substituents influence the reactivity of this compound in oxidation and reduction reactions?
Advanced Research Focus
The amino-methyl group at position 6 enhances electron density, making the quinoline ring susceptible to electrophilic attacks. For example:
- Oxidation : Hydrogen peroxide converts the amino group to an N-oxide, altering pharmacological activity .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitriles to amines, critical for prodrug activation .
Steric hindrance from methyl groups (e.g., at position 2) slows reaction kinetics, while electron-withdrawing groups (e.g., nitro) accelerate oxidation but may destabilize intermediates. Kinetic studies under varying pH and temperature are essential to map reactivity trends .
Q. What methodologies are used to evaluate the pharmacological potential of this compound derivatives?
Advanced Research Focus
- In vitro assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
- Molecular docking : Predict binding affinity to targets like acetylcholinesterase (for Alzheimer’s research) using AutoDock Vina .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa) quantify IC₅₀ values, with structural modifications (e.g., methoxy groups) enhancing selectivity .
Contradictions in bioactivity data (e.g., varying IC₅₀ across studies) often arise from differences in assay protocols or cell line variability, necessitating meta-analyses of published datasets .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
Advanced Research Focus
- Comparative meta-analysis : Cross-reference data from independent studies (e.g., Indian J. Chem. vs. Eur. J. Med. Chem.) to identify protocol discrepancies (e.g., incubation time, solvent used) .
- Structure-activity relationship (SAR) modeling : Use multivariate regression to isolate substituent effects (e.g., methoxy vs. hydroxy groups) on bioactivity .
- Reproducibility trials : Replicate key experiments under standardized conditions (e.g., fixed pH, temperature) to validate outliers .
Q. What strategies optimize the regioselectivity of substitutions on this compound?
Advanced Research Focus
Regioselectivity in halogenation or sulfonation is controlled by:
- Directing groups : The amino-methyl group directs electrophiles to positions 5 and 8 via resonance .
- Catalytic systems : Pd-mediated C–H activation enables C-3 functionalization, as seen in Suzuki-Miyaura couplings .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions at position 4 . Computational tools (e.g., Gaussian) model charge distribution to predict reactive sites .
Properties
IUPAC Name |
quinolin-6-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIPENSSTUBRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363872 | |
Record name | 6-Quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99071-54-2 | |
Record name | 6-Quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Aminomethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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